molecular formula C4H11N3O B13258947 1-Ethyl-2-hydroxy-1-methylguanidine

1-Ethyl-2-hydroxy-1-methylguanidine

Cat. No.: B13258947
M. Wt: 117.15 g/mol
InChI Key: ZTXIXBXRRGJDCM-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-1-methylguanidine is a guanidine derivative characterized by a hydroxyl group at the 2-position and ethyl and methyl substituents at the 1-position of the guanidine core. Guanidine derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and enzyme-inhibiting properties .

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

1-ethyl-2-hydroxy-1-methylguanidine

InChI

InChI=1S/C4H11N3O/c1-3-7(2)4(5)6-8/h8H,3H2,1-2H3,(H2,5,6)

InChI Key

ZTXIXBXRRGJDCM-UHFFFAOYSA-N

Isomeric SMILES

CCN(C)/C(=N/O)/N

Canonical SMILES

CCN(C)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-methylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Additionally, S-methylisothiourea has been shown to be an efficient guanidylating agent .

Industrial Production Methods: Industrial production of 1-ethyl-2-hydroxy-1-methylguanidine often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted guanidines .

Scientific Research Applications

1-Ethyl-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydroxy-1-methylguanidine involves its high basicity and ability to form hydrogen bonds. At physiological pH, it exists primarily as a protonated guanidinium cation, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and electrostatic interactions with amino acids and nucleic acid bases .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison:

1-Phenyl-1-methyl-2-hydroxyguanidine (CAS: 29044-22-2)

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.195 g/mol
  • Substituents : Phenyl and methyl groups at the 1-position.
  • Applications : Used in synthetic organic chemistry for ligand development and as intermediates in drug synthesis .

2-Cyano-1,3-dimethylguanidine (Impurity G, CAS: 31857-31-5) Molecular Formula: C₄H₇N₅ Molecular Weight: 139.13 g/mol Substituents: Cyano and methyl groups. Applications: A degradation product of cimetidine (a histamine H₂-receptor antagonist) and a reference standard in pharmaceutical quality control .

Cimetidine Sulphoxide (Impurity E, CAS: 54237-72-8) Molecular Formula: C₁₀H₁₆N₆O₂S Molecular Weight: 284.34 g/mol Substituents: Cyano, methyl, and sulphoxide groups. Applications: Pharmacopeial impurity with documented oxidative instability .

Data Table: Comparative Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
1-Ethyl-2-hydroxy-1-methylguanidine Not available Not available Ethyl, methyl, hydroxyl Hypothetical: Enzyme inhibition, ligand
1-Phenyl-1-methyl-2-hydroxyguanidine C₈H₁₁N₃O 165.195 Phenyl, methyl, hydroxyl Synthetic intermediate, ligand design
2-Cyano-1,3-dimethylguanidine C₄H₇N₅ 139.13 Cyano, methyl Pharmaceutical impurity, quality control
Cimetidine Sulphoxide C₁₀H₁₆N₆O₂S 284.34 Cyano, sulphoxide, methyl Oxidative degradation product

Key Differences and Implications

  • Substituent Effects: Ethyl vs. Phenyl: The ethyl group in 1-ethyl-2-hydroxy-1-methylguanidine may enhance solubility in polar solvents compared to the bulky phenyl group in 1-phenyl-1-methyl-2-hydroxyguanidine. Phenyl derivatives are typically more lipophilic, favoring membrane permeability . Hydroxyl vs. In contrast, cyano-containing analogs (e.g., 2-cyano-1,3-dimethylguanidine) exhibit stronger electron-withdrawing effects, altering reactivity and stability .
  • Stability and Reactivity :

    • Cimetidine Sulphoxide’s sulphoxide group makes it prone to further oxidation, whereas hydroxylated guanidines (e.g., the target compound) may undergo dehydration or tautomerization under acidic conditions .
  • Biological Activity: While direct data on 1-ethyl-2-hydroxy-1-methylguanidine are lacking, structurally related hydroxyguanidines are known to inhibit nitric oxide synthases (NOS) and other metalloenzymes. Cyano-substituted analogs, however, are more commonly associated with receptor antagonism (e.g., H₂ receptors in cimetidine derivatives) .

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